molecular formula C16H15ClF3N5O2S B10961929 2-[4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide

2-[4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide

Cat. No.: B10961929
M. Wt: 433.8 g/mol
InChI Key: FXVZKJGOBPLLRL-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:

    Chemical Formula: CHClFNOS

    IUPAC Name: 2-[4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanamide

The compound contains a trifluoromethyl group (-CF3) and a pyrazole ring, making it intriguing for medicinal and chemical applications.

Preparation Methods

Synthetic Routes:: The synthesis typically starts with 2,6-dichloro-4-trifluoromethyl aniline, which undergoes diazotization to form the diazonium salt. This intermediate then reacts with diethyl cyanoacetate to yield 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole .

Industrial Production:: Industrial-scale production methods involve optimizing reaction conditions, scaling up the synthetic steps, and ensuring high purity. specific industrial processes for this compound may not be widely documented.

Chemical Reactions Analysis

Reactions::

    Oxidation: The trifluoromethyl group can participate in oxidation reactions.

    Substitution: The chloro and methyl groups are potential sites for substitution reactions.

    Reduction: Reduction of the cyano group may be explored.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like KMnO or HO.

    Substitution: Alkylating agents (e.g., alkyl halides).

    Reduction: Reducing agents (e.g., LiAlH).

Major Products:: The major products depend on the specific reactions performed. Potential derivatives include substituted pyrazoles, amides, and thienopyrimidines.

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigate its potential as a drug candidate (e.g., antiviral, anticancer).

    Chemistry: Explore its reactivity and design new derivatives.

    Industry: Consider its use in materials science (e.g., organic electronics).

Mechanism of Action

The exact mechanism remains elusive, but it likely interacts with specific molecular targets or pathways. Further research is needed to unravel its effects.

Properties

Molecular Formula

C16H15ClF3N5O2S

Molecular Weight

433.8 g/mol

IUPAC Name

2-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanamide

InChI

InChI=1S/C16H15ClF3N5O2S/c1-6-5-10-14(28-6)21-9(4)25(15(10)27)23-13(26)8(3)24-7(2)11(17)12(22-24)16(18,19)20/h5,8H,1-4H3,(H,23,26)

InChI Key

FXVZKJGOBPLLRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)N=C(N(C2=O)NC(=O)C(C)N3C(=C(C(=N3)C(F)(F)F)Cl)C)C

Origin of Product

United States

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